molecular formula C8H18ClNO B1460322 2-Amino-2,4,4-trimethylpentan-3-one hydrochloride CAS No. 1989672-76-5

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride

Cat. No.: B1460322
CAS No.: 1989672-76-5
M. Wt: 179.69 g/mol
InChI Key: MYDMBHFOVNTBGW-UHFFFAOYSA-N
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Description

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its unique structure, which includes an amino group and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,4,4-trimethylpentan-3-one hydrochloride typically involves the reaction of 2,4,4-trimethylpentan-3-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity of 2,4,4-trimethylpentan-3-one and the amine source.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction conditions.

    Purification: Using techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2,4,4-trimethylpentan-3-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but with a hydroxyl group instead of a ketone.

    2-Amino-2-methylbutan-1-ol: Similar in structure but with a different alkyl chain.

Uniqueness

2-Amino-2,4,4-trimethylpentan-3-one hydrochloride is unique due to its combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-2,4,4-trimethylpentan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2,3)6(10)8(4,5)9;/h9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMBHFOVNTBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2,4,4-trimethylpentan-3-one hydrochloride
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2-Amino-2,4,4-trimethylpentan-3-one hydrochloride
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2-Amino-2,4,4-trimethylpentan-3-one hydrochloride
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2-Amino-2,4,4-trimethylpentan-3-one hydrochloride
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2-Amino-2,4,4-trimethylpentan-3-one hydrochloride

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